

# A Technical Guide to the Spectroscopic Data of (S)-Glycidyl 3-nitrobenzenesulfonate

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## Compound of Interest

Compound Name: (S)-Glycidyl 3-nitrobenzenesulfonate

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This technical guide provides a detailed overview of the available spectroscopic data for **(S)-Glycidyl 3-nitrobenzenesulfonate** (also known as (S)-(+)-Glycidyl nosylate), a key chiral building block in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available quantitative data, detailed experimental protocols for its synthesis, and a logical workflow diagram.

## Spectroscopic Data

The following sections summarize the available spectroscopic data for **(S)-Glycidyl 3-nitrobenzenesulfonate**. For consistency, data is presented as obtained in deuterated chloroform ( $\text{CDCl}_3$ ), a common solvent for this compound's analysis.<sup>[1][2]</sup>

Proton NMR spectroscopy confirms the structure of the molecule by identifying the chemical environment of each hydrogen atom. The spectrum was recorded in  $\text{CDCl}_3$ .

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
8.78	m	1H	Aromatic CH
8.52	m	1H	Aromatic CH
8.25	m	1H	Aromatic CH
7.80	t	1H	Aromatic CH
4.49	dd	1H	-O-CH <sub>2</sub> -CH(O)CH <sub>2</sub>
4.07	dd	1H	-O-CH <sub>2</sub> -CH(O)CH <sub>2</sub>
3.22	m	1H	-OCH <sub>2</sub> -CH(O)CH <sub>2</sub>
2.84	dd	1H	-CH(O)CH <sub>2</sub>
2.62	dd	1H	-CH(O)CH <sub>2</sub>

Table 1: <sup>1</sup>H NMR data  
for (S)-Glycidyl 3-  
nitrobenzenesulfonate  
in CDCl<sub>3</sub>.[\[2\]](#)

While <sup>13</sup>C NMR spectra for **(S)-Glycidyl 3-nitrobenzenesulfonate** have been recorded, specific chemical shift data is not widely available in public-access literature.[\[1\]](#)[\[3\]](#)[\[4\]](#) The analysis is typically performed in CDCl<sub>3</sub>.[\[1\]](#)

Detailed peak assignments from experimental IR spectra are not available in the public domain. However, based on the functional groups present in the molecule, the IR spectrum is expected to show characteristic absorption bands in the following regions:

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
Aromatic C-H Stretch	3100 - 3000
Asymmetric/Symmetric SO <sub>2</sub> Stretch	1370 - 1335 / 1180 - 1160
Asymmetric/Symmetric NO <sub>2</sub> Stretch	1550 - 1500 / 1360 - 1300
C-O-C (ether/epoxide) Stretch	1260 - 1000
C-H (Aliphatic) Stretch	3000 - 2850

Table 2: Expected IR absorption regions for key functional groups in (S)-Glycidyl 3-nitrobenzenesulfonate.

## Experimental Protocols

This section details the synthetic procedure for preparing **(S)-Glycidyl 3-nitrobenzenesulfonate** and provides a general protocol for acquiring NMR data.

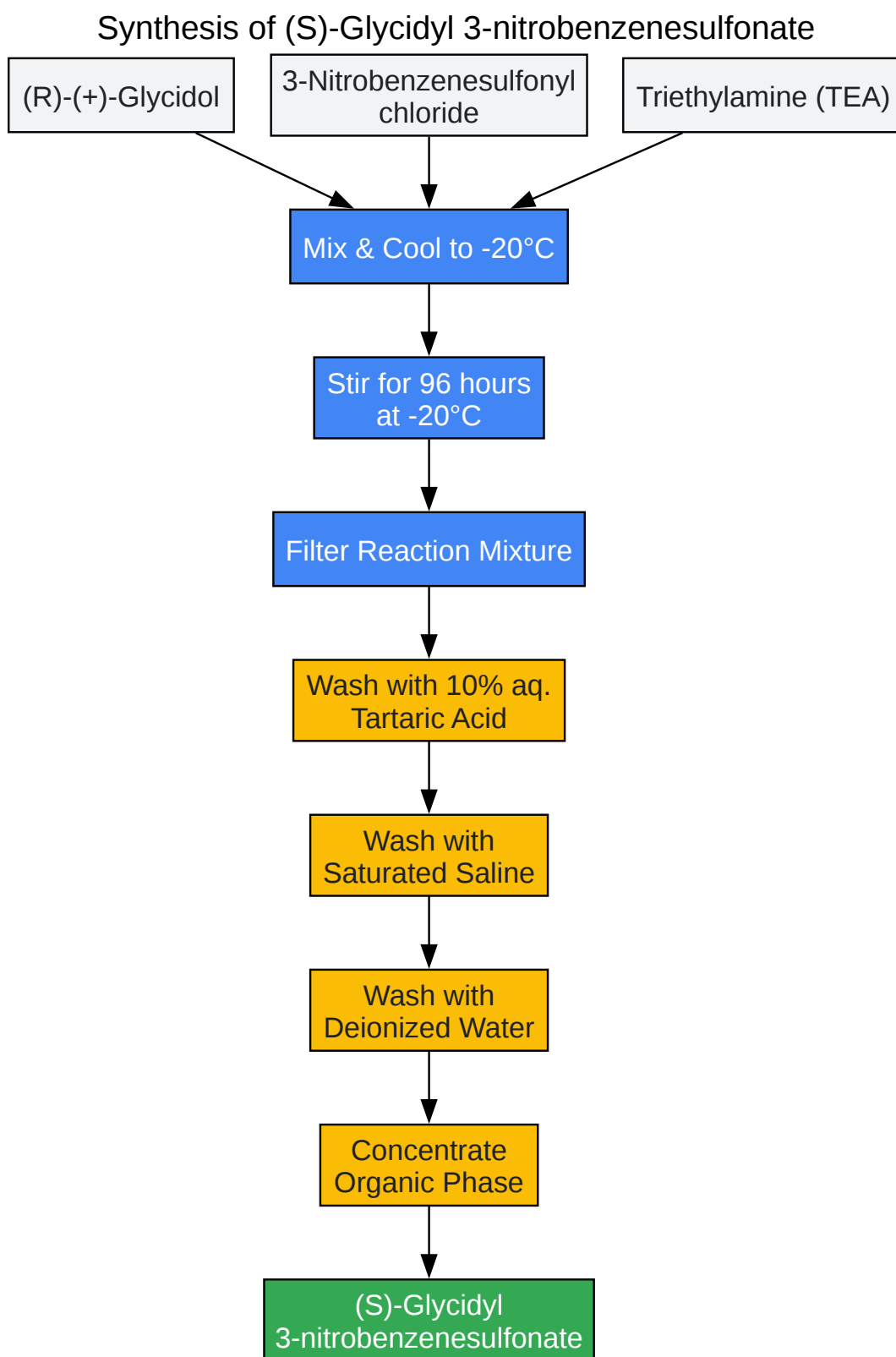
The compound is synthesized from 3-nitrobenzenesulfonyl chloride and (R)-(+)-glycidol.[\[2\]](#)

- Materials:
  - 3-nitrobenzenesulfonyl chloride (12.6 g, 57 mmol)
  - (R)-(+)-glycidol (5.5 g, 74 mmol)
  - Triethylamine (TEA) (10.3 mL, 74 mmol)
  - 10% (w/w) aqueous tartaric acid
  - Saturated saline solution
  - Deionized water
- Procedure:
  - A solution of (R)-(+)-glycidol and triethylamine is prepared and cooled to -20 °C.

- 3-nitrobenzenesulfonyl chloride is added slowly to the cold solution.
- The reaction mixture is stirred continuously at -20 °C for 96 hours.
- Upon completion, the reaction solution is filtered.
- The filtrate is washed sequentially with 10% aqueous tartaric acid, saturated saline, and deionized water.
- The final washed organic phase is concentrated to yield **(S)-Glycidyl 3-nitrobenzenesulfonate**.[\[2\]](#)
- Sample Preparation: A sample of the compound is dissolved in deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.
- Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

## Workflow and Pathway Visualization

The following diagram illustrates the synthetic workflow for **(S)-Glycidyl 3-nitrobenzenesulfonate**.



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Caption: Synthetic workflow for **(S)-Glycidyl 3-nitrobenzenesulfonate**.

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## References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. (S)-(+)-Glycidyl nosylate | 115314-14-2 [chemicalbook.com]
- 3. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of (S)-Glycidyl 3-nitrobenzenesulfonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040534#spectroscopic-data-for-s-glycidyl-3-nitrobenzenesulfonate-nmr-ir]

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